

1-Methyl-1H-indazol-3-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-3-amine

Cat. No.: B1313394

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Technical Guide: 1-Methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methyl-1H-indazol-3-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a kinase inhibitor and anticancer agent. The information is compiled from various scientific sources to support research and development efforts in oncology and related fields.

Physicochemical Properties

1-Methyl-1H-indazol-3-amine, also known as N-Methyl-1H-indazol-3-amine, is a small molecule with the following key identifiers and properties.

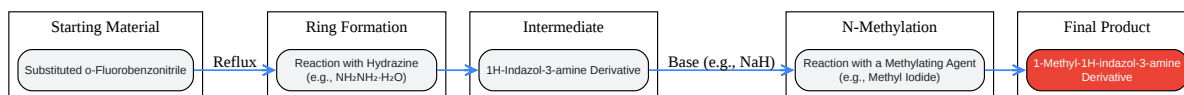
Property	Value	Reference
CAS Number	1006-28-6	[1]
Molecular Formula	C ₈ H ₉ N ₃	[1]
Molecular Weight	147.18 g/mol	[1]
IUPAC Name	N-Methyl-1H-indazol-3-amine	[1]
SMILES	CNC1=NNC2=C1C=CC=C2	[1]
Purity	Typically available at ≥95%	[1]

Synthesis

While a specific, detailed protocol for the direct synthesis of **1-Methyl-1H-indazol-3-amine** is not readily available in the cited literature, a general methodology can be inferred from the synthesis of structurally related indazole derivatives. A common approach involves the cyclization of a substituted benzonitrile followed by N-alkylation.

General Synthetic Workflow

The synthesis of N-methylated indazole amines can be conceptualized as a multi-step process, often starting from a readily available substituted benzonitrile. The following diagram illustrates a plausible synthetic route.



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Caption: General synthetic workflow for **1-methyl-1H-indazol-3-amine** derivatives.

Experimental Protocol: Synthesis of a Related Derivative (6-bromo-1-methyl-1H-indazol-3-amine)

This protocol, adapted from the synthesis of a similar compound, provides a practical example of the chemical transformations involved.

Materials:

- 6-bromo-1H-indazol-3-amine
- Dimethylformamide (DMF)
- Sodium hydride (60% dispersion in oil)
- Iodomethane
- Water

Procedure:

- Dissolve 6-bromo-1H-indazol-3-amine in DMF and cool the solution to 0°C.
- Add sodium hydride in portions while stirring.
- Continue stirring the reaction mixture at 0°C for 30 minutes.
- Add iodomethane dropwise to the mixture.
- Allow the reaction to stir for 2 hours at room temperature.
- Upon completion, add water to the reaction mixture to precipitate the product.
- Collect the solid product by filtration and dry.

Biological Activity and Mechanism of Action

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as kinase inhibitors and anticancer agents.^[2]

While specific biological data for **1-Methyl-1H-indazol-3-amine** is limited in the public domain, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Anticancer Activity of Indazole Derivatives

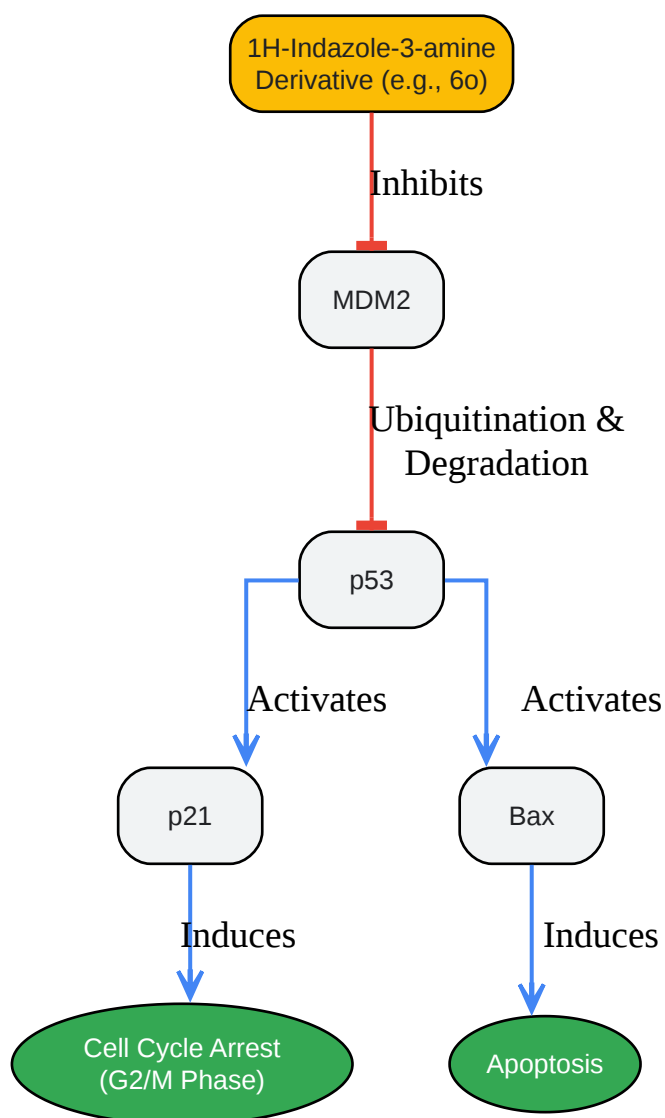
A study on a series of 1H-indazole-3-amine derivatives demonstrated significant antiproliferative activity against a panel of human cancer cell lines.^{[3][4]} One notable derivative, compound 6o, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.^{[3][4]}

Compound	Cell Line	IC ₅₀ (μM)
6o	K562 (Chronic Myeloid Leukemia)	5.15
A549 (Lung Cancer)	>50	
PC-3 (Prostate Cancer)	>50	
Hep-G2 (Hepatoma)	>50	
HEK-293 (Normal Kidney Cells)	33.2	

Data for a structurally related 1H-indazole-3-amine derivative, not **1-Methyl-1H-indazol-3-amine**.^{[3][4]}

Proposed Mechanism of Action: p53/MDM2 Pathway

The anticancer activity of indazole derivatives is believed to be mediated, at least in part, through the induction of apoptosis and cell cycle arrest.^{[3][5]} Compound 6o was shown to affect the p53/MDM2 pathway.^{[3][5]} The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction can lead to p53 activation and subsequent tumor cell death.



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Caption: Proposed mechanism of action via the p53/MDM2 signaling pathway.

Kinase Inhibition Profile

The 3-amino-1H-indazole scaffold is recognized as a potent hinge-binding motif for various kinases.[6] Kinome-wide screening of related compounds has revealed inhibitory activity against a range of kinases, including FLT3, PDGFR α , and Kit.[6] This suggests that **1-Methyl-1H-indazol-3-amine** may also function as a kinase inhibitor.

Experimental Methodologies

The following are general protocols for key cell-based assays used to evaluate the biological activity of indazole derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Protocol:

- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
- Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength using a plate reader.
- Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

- Treat cells with the test compound for the desired time.
- Harvest and wash the cells.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
- Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as the phosphorylation status of signaling proteins.

Protocol:

- Treat cells with the test compound and prepare cell lysates.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF).
- Probe the membrane with primary antibodies specific to the target proteins (e.g., phospho-FLT3, p53, MDM2).
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate.

Conclusion

1-Methyl-1H-indazol-3-amine is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its structural similarity to known kinase inhibitors and the demonstrated anticancer activity of its derivatives warrant further investigation into its specific biological targets and mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

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